Product packaging for Hydrazinoadenosine impurity 2(Cat. No.:)

Hydrazinoadenosine impurity 2

Cat. No.: B13393423
M. Wt: 297.27 g/mol
InChI Key: BAYFDGKAUSOEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydrazinoadenosine impurity 2 is a useful research compound. Its molecular formula is C10H15N7O4 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N7O4 B13393423 Hydrazinoadenosine impurity 2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYFDGKAUSOEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Degradation Studies and Stability Assessment of Hydrazinoadenosine Impurity 2

Use as a Reference Standard

As a well-characterized compound, 2-Hydrazinoadenosine serves as a reference standard for the development and validation of analytical methods (AMV). synzeal.com These methods are crucial for quality control (QC) applications in the pharmaceutical industry, particularly for products like Regadenoson. synzeal.com By using a certified reference standard, analysts can accurately identify and quantify the presence of this impurity in production batches of the API.

Role in Impurity Profiling

Impurity profiling is a critical component of drug development and manufacturing. The identification and characterization of potential and degradation impurities, such as 2-Hydrazinoadenosine, are essential for understanding the stability of a drug substance and ensuring its safety. researchgate.netbenthamdirect.com The availability of pure 2-Hydrazinoadenosine allows for toxicological assessments and helps in setting appropriate specification limits for this impurity in the final drug product.

Advanced Chemometric and In Silico Methods in Impurity Profiling

The control and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and quality. "Hydrazinoadenosine impurity 2," a known process-related impurity in certain nucleoside analogue drug substances, presents a unique challenge due to the potential genotoxicity associated with its hydrazino-moiety. veeprho.comnih.gov Traditional analytical methods, while effective, can be resource-intensive. Modern pharmaceutical analysis increasingly employs advanced chemometric and in silico methods to enhance the efficiency, accuracy, and depth of impurity profiling. nih.govceon.rs These computational and statistical tools are invaluable for managing complex analytical data and predicting toxicological risks, particularly for impurities present at trace levels. nih.govnih.gov

Chemometric Approaches in Impurity Analysis

Chemometrics leverages mathematical and statistical methods to extract meaningful information from complex chemical data. mdpi.com In the context of impurity profiling, techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) generate vast datasets that can be difficult to interpret manually. researchgate.net Chemometric tools offer a powerful alternative to traditional methods for resolving, identifying, and quantifying components in intricate mixtures. nih.gov

Key chemometric methods applied in pharmaceutical impurity profiling include:

Principal Component Analysis (PCA): Used for data exploration, pattern recognition, and sorting batches based on their impurity profiles. researchgate.net

Partial Least Squares (PLS): A regression method used to model the relationship between spectral data and the concentration of components, enabling quantification of impurities even in the presence of matrix interference. nih.govdntb.gov.ua

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This method is adept at resolving co-eluting peaks in chromatography, which is crucial for accurately profiling complex mixtures of a drug and its impurities. nih.govdntb.gov.ua

Artificial Neural Networks (ANN): These computational models can be trained to recognize patterns in data, making them useful for predicting the concentration of impurities from their spectral signatures. nih.govdntb.gov.ua

For an impurity like this compound, which is structurally similar to the API, chromatographic separation can be challenging. Chemometric approaches can enhance the resolution and reliability of quantification, reducing the need for extensive experimental optimization. mdpi.com For instance, a PLS model could be developed using UV or mass spectral data to quantify this compound without complete chromatographic separation from the main API peak.

Chemometric MethodPrimary Application in Impurity ProfilingRelevance to this compound
Principal Component Analysis (PCA)Batch-to-batch variation analysis, outlier detection. researchgate.netCould identify batches of API with atypical levels of this impurity.
Partial Least Squares (PLS)Quantification of impurities in the presence of overlapping signals. dntb.gov.uaEnables accurate measurement of the impurity even with incomplete chromatographic resolution from the API.
Multivariate Curve Resolution (MCR)Resolves pure component spectra and concentration profiles from mixed signals. nih.govIdeal for separating the spectral signature of this compound from the API and other impurities.
Artificial Neural Networks (ANN)Predictive modeling for concentration based on complex spectral data. nih.govCan be trained to create a robust predictive model for routine quality control testing.

In Silico Assessment of Impurity Toxicity

In silico toxicology has become an indispensable tool in drug development and safety assessment, offering a rapid, cost-effective, and ethical alternative to traditional testing. immunocure.us For pharmaceutical impurities, computational models are primarily used to predict potential genotoxicity and carcinogenicity. ceon.rsnih.gov The International Council for Harmonisation (ICH) M7 guideline advocates for the use of two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies—one expert rule-based and one statistical-based—to evaluate the mutagenic potential of impurities. researchgate.net

This compound contains a hydrazine (B178648) functional group. Hydrazine itself is a well-known genotoxic and carcinogenic substance, making any impurity containing this moiety a significant concern. nih.gov In silico analysis is therefore essential for risk assessment.

Expert Rule-Based Systems (e.g., Derek Nexus, Toxtree): These systems contain knowledge bases of "structural alerts," which are molecular substructures linked to specific toxicities. The presence of the hydrazino- group in this compound would trigger a structural alert for genotoxicity and mutagenicity in these systems. nih.govfrontiersin.org

Statistical-Based Systems (e.g., MCASE, OECD QSAR Toolbox): These models use statistical correlations derived from large datasets of tested chemicals to predict the probability of a compound being toxic. nih.govfrontiersin.org They can provide quantitative predictions of toxic potential and help to corroborate the findings from expert systems.

The process involves submitting the chemical structure of this compound to these software platforms, which then analyze it for toxicophores and compare it against databases of known toxicants. frontiersin.org This allows for a preliminary assessment of risk without synthesizing the impurity, guiding decisions on whether to expend resources on further control and testing. ceon.rs

In Silico Tool/MethodPrediction TypeApplication to this compound
OECD QSAR ToolboxStatistical-Based & Read-AcrossPredicts genotoxicity and carcinogenicity by identifying structural alerts and analogous compounds with known data. nih.govfrontiersin.org
ToxtreeExpert Rule-BasedIdentifies structural alerts for toxic endpoints like DNA binding and mutagenicity based on its chemical structure. frontiersin.org
Discovery Studio (DS)Molecular Modeling & QSARCan be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. frontiersin.org
In Silico FragmentationStructure ElucidationPredicts mass spectrometry fragmentation patterns to help confirm the identity of the impurity from LC-MS data. lcms.czacs.org

Integrated Methodologies for Comprehensive Profiling

The most powerful approach to impurity profiling combines instrumental analysis with chemometric and in silico tools. An integrated workflow for this compound would involve using a high-resolution technique like UHPLC-QTOF-MS to generate data. nih.gov This data would then be processed using chemometric methods like MCR to deconvolve any overlapping peaks and obtain a pure mass spectrum of the impurity.

This accurate mass data and fragmentation spectrum can then be used in conjunction with in silico fragmentation tools to confirm the structure of this compound. lcms.cz Subsequently, the confirmed structure is subjected to a battery of in silico toxicology models to assess its potential risk, guiding the establishment of appropriate control limits in the final drug product. nih.gov This synergistic approach ensures a thorough and scientifically sound characterization and control strategy for potentially harmful impurities.

Spectroscopic Fingerprinting Techniques (e.g., FTIR, Raman)

Database Search and Spectral Library Matching

Once an experimental mass spectrum of a potential impurity is acquired, the next step is to identify the compound. This is primarily achieved by searching its spectrum against established spectral libraries.

The Role of Spectral Libraries:

Spectral libraries are large collections of experimental or predicted mass spectra. For a given compound, these libraries often contain high-resolution MS and MS/MS spectra acquired under standardized conditions. thermofisher.com When an unknown peak is detected and its mass spectrum is obtained, a search algorithm compares this experimental spectrum against the entries in the library. A high match score suggests a probable identification.

Several public and commercial mass spectral libraries are available, including:

MassBank massbank.eu

mzCloud thermofisher.com

GNPS Public Spectral Libraries ucsd.edu

NIST Mass Spectral Library nist.gov

The Matching Process:

The process of spectral library matching involves a scoring algorithm that compares the m/z values and relative intensities of the peaks in the experimental spectrum to those in the library spectra. nih.gov A high degree of similarity, often expressed as a cosine score or a similar metric, indicates a likely match. nih.gov

For this compound, the workflow would be as follows:

An LC-MS analysis of a sample containing the suspected impurity is performed.

The mass spectrum of the unknown peak is extracted.

This spectrum is then submitted to a search against one or more spectral libraries.

The search results will provide a list of potential matches ranked by score.

If a reference standard for this compound has been previously analyzed and its spectrum added to an internal or public library, a direct and confident identification can be made. If not, the search may yield matches to structurally similar compounds, which can provide valuable clues for structure elucidation. The combination of a library hit with the predicted fragmentation pattern from in silico tools provides a higher degree of confidence in the tentative identification.

Development and Validation of Analytical Methods for this compound

The development and validation of a robust analytical method are essential for the accurate quantification and routine monitoring of this compound in pharmaceutical substances. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or Mass Spectrometry detectors, is the most common technique for this purpose. asianjpr.comnih.gov

Method Development:

The goal of method development is to achieve a reliable and reproducible separation of the impurity from the API and any other potential impurities. americanpharmaceuticalreview.com The process is systematic and involves the optimization of several parameters.

Table 2: Key Parameters in HPLC Method Development for this compound

ParameterConsiderations and Typical Starting Points
Column Chemistry A C18 column is a common starting point for polar compounds like nucleoside analogues. researchgate.net
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer is critical and is chosen based on the pKa of the analyte and API to ensure optimal retention and peak shape.
Elution Mode A gradient elution is often necessary to separate compounds with different polarities within a reasonable time. researchgate.net
Flow Rate Typically 0.8-1.5 mL/min for standard HPLC columns.
Column Temperature Usually maintained between 25-40 °C to ensure reproducible retention times.
Detector Wavelength Selected based on the UV absorbance maximum of this compound to ensure high sensitivity. A Photo Diode Array (PDA) detector is often used to assess peak purity. asianjpr.com

The development process is iterative. An initial set of conditions is tested, and the resulting chromatogram is evaluated for resolution, peak shape, and run time. The parameters are then adjusted until a satisfactory separation is achieved.

Method Validation:

Once the method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. The validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ich.orggally.ch

Table 3: Validation Parameters and Typical Acceptance Criteria for an Impurity Method

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components. globalresearchonline.netThe impurity peak should be well-resolved from the API and other impurities. Peak purity analysis (e.g., by PDA or MS) should show no co-elution.
Linearity To demonstrate a proportional relationship between the concentration of the impurity and the analytical response.The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. scielo.brFrom the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. scielo.br
Accuracy The closeness of the test results to the true value. globalresearchonline.netThe recovery of the impurity spiked into a sample matrix should typically be within 80-120%.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.netThe Relative Standard Deviation (RSD) of the results should be within an established limit, often ≤ 10% for impurities at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brTypically determined by a signal-to-noise ratio of 10:1. The precision at the LOQ should meet acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within acceptable limits when parameters like mobile phase pH, column temperature, and flow rate are slightly varied.

A successful validation demonstrates that the analytical method for this compound is specific, sensitive, accurate, and precise, making it suitable for quality control and stability testing of the drug substance.

1 5.5.1. Computational Prediction of Impurity Structures and Analytical Data

Role in Pharmacological Studies

2-Hydrazinoadenosine serves as a precursor for the synthesis of various pharmacologically active compounds. It is a key intermediate in the creation of potent and selective A2A adenosine (B11128) receptor agonists, which have applications as coronary vasodilators. chemicalbook.comnih.govnih.gov The modification of the hydrazino group allows for the generation of a library of derivatives with varying potencies and selectivities, which are then studied for their therapeutic potential. nih.gov

Use as a Reference Standard

In the pharmaceutical industry, well-characterized impurity reference standards are essential for the quality control of drug substances. veeprho.comamericanpharmaceuticalreview.comglceurope.com Hydrazinoadenosine impurity 2 is commercially available as a reference standard. simsonpharma.comlgcstandards.com This allows analytical laboratories to accurately identify and quantify this specific impurity in batches of Regadenoson, ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities. pharmaffiliates.com

Green Chemistry Approaches to Impurity Minimization and Sustainable Synthesis

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. pharmafeatures.com In API manufacturing, these principles are applied to develop safer, more efficient, and environmentally sustainable synthetic routes, which inherently leads to higher purity products. acsgcipr.orgneulandlabs.com The formation of this compound during Regadenoson synthesis presents a clear opportunity for the application of green chemistry principles to minimize its presence. google.com

The established synthesis involves a chlorinated purine (B94841) derivative and hydrazine (B178648), a reagent with known health and environmental risks. google.com A primary goal of a green approach would be to replace these materials with safer, more sustainable alternatives. Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of nucleoside analogues. huarenscience.comrsc.org The use of enzymes, such as nucleoside phosphorylases or transglycosylases, can enable highly selective and efficient reactions under mild, aqueous conditions, thereby avoiding harsh reagents and minimizing by-product formation. mdpi.comrsc.org An enzymatic route could potentially construct the target nucleoside structure or introduce the desired functional group without requiring a chlorinated intermediate. rsc.orgmdpi.com

Another key strategy is the adoption of advanced manufacturing technologies like continuous flow chemistry. jocpr.com Synthesizing nucleoside drugs in a continuous flow system, rather than a traditional batch reactor, offers superior control over reaction parameters, enhances safety, and significantly reduces waste. nih.govseqens.com This approach is particularly beneficial when dealing with hazardous reagents, as it minimizes the quantities in use at any given time.

Solvent selection is also a cornerstone of green chemistry. pharmafeatures.com Shifting from traditional organic solvents to greener alternatives like water, bio-based solvents, or supercritical fluids can drastically reduce the environmental footprint of the synthesis. jocpr.com For the synthesis of nucleoside analogues, exploring aqueous media is a particularly attractive option. rsc.org By integrating these green chemistry and engineering principles, it is possible to design a synthetic process that not only minimizes the formation of this compound but is also more economically and environmentally sustainable.

Table 2: Comparison of Synthetic Approaches for Minimizing this compound

FeatureTraditional Synthesis Route google.comGreen Chemistry Approach
Starting Materials Chlorinated adenosine derivativeNon-halogenated precursors, renewable feedstocks huarenscience.com
Key Reagents Hydrazine monohydrateBiocatalysts (enzymes) mdpi.comrsc.org
Reaction Conditions Batch processing, organic solventsContinuous flow chemistry, aqueous or bio-based solvents jocpr.comnih.gov
Selectivity Potential for side-reactions leading to impuritiesHigh chemo- and stereoselectivity from enzymes, reducing by-products mdpi.com
Waste Generation Higher process mass intensity (PMI) due to solvents and reagentsLower PMI through atom economy, catalysis, and solvent reduction acsgcipr.orgseqens.com
Impurity Profile Formation of this compound is a known outcomeDesigned to inherently minimize or eliminate the formation of the impurity

Regulatory Science and Academic Research on Impurity Management Paradigms

Identification and Characterization

The first step in controlling an impurity is its unambiguous identification and characterization using spectroscopic techniques such as NMR and MS. wjpps.com This allows for a thorough understanding of its properties and potential risks.

Acceptance Criteria

The acceptance criteria for a potentially genotoxic impurity like Hydrazinoadenosine impurity 2 are typically much lower than for non-genotoxic impurities and are based on the TTC approach outlined in ICH M7. uni-bonn.deeuropa.eu For a drug with a low daily dose, the limit for a genotoxic impurity can be in the parts-per-million (ppm) range.

Control Strategies

Control strategies for this compound focus on several key areas:

Raw Material Control: Ensuring the quality of starting materials, such as 2-iodoadenosine, and controlling the levels of any impurities that could lead to the formation of this compound.

Process Optimization: Designing the synthetic process to minimize the formation of the impurity. This can include optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of reagents.

Purification: Implementing effective purification steps in the manufacturing process to remove the impurity from the final drug substance. This can involve techniques like crystallization or chromatography.

In-process Controls: Monitoring the level of the impurity at various stages of the manufacturing process to ensure it is being effectively controlled.

Quality by Design (QbD) Principles in Impurity Control Research

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. frontiersin.org The application of QbD principles is highly relevant to the control of genotoxic impurities like this compound.

A QbD approach to controlling this impurity would involve:

Quality Target Product Profile (QTPP): Defining the desired quality attributes of the final drug product, including a stringent limit for this compound.

Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of this compound is a CQA.

Risk Assessment: Identifying and evaluating the potential sources of the impurity and the process parameters that could affect its formation and removal. This involves a thorough understanding of the synthetic route and potential side reactions. triphasepharmasolutions.com

Design of Experiments (DoE): Systematically studying the effect of various process parameters on the formation and removal of the impurity to identify the optimal operating conditions. wjpps.com

Control Strategy: Establishing a comprehensive control strategy based on the knowledge gained from the risk assessment and DoE studies. This includes setting appropriate specifications for raw materials, in-process controls, and the final drug substance.

Continual Improvement: Continuously monitoring the process performance and making adjustments as needed to ensure the consistent quality of the drug product.

A case study on the application of QbD for the development of an analytical RP-HPLC method for Regadenoson highlights the utility of this approach in ensuring the quality of the final product. wjpps.com

Conclusion

Hydrazinoadenosine impurity 2, or 2-Hydrazinoadenosine, is a significant process-related impurity in the synthesis of Regadenoson. Its chemical identity is well-established, and its formation is understood to occur via the reaction of a 2-halo-adenosine with hydrazine (B178648). Analytical methods, particularly HPLC and LC-MS, are crucial for its detection and control to ensure the quality and safety of the final pharmaceutical product. While direct research on its biological activity is scarce, its potential as a genotoxin and the known activities of related compounds underscore the importance of its stringent control. The study of such impurities not only presents analytical challenges but also prompts deeper epistemological questions about the nature of purity in chemical science.

An Examination of this compound

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to detect and quantify Hydrazinoadenosine impurity 2 in drug substances?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-MS/MS (GC-MS/MS) are standard techniques due to their sensitivity for trace-level impurities. Method validation must include specificity testing to distinguish the impurity from structurally similar compounds, linearity across the expected concentration range (e.g., 0.1–120% of the specification limit), and accuracy via spiking studies in placebo matrices . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used for preliminary structural confirmation .

Q. How are key validation parameters (e.g., specificity, precision) established for this compound assays?

  • Methodology :

  • Specificity : Achieved by demonstrating no interference from the active pharmaceutical ingredient (API) or other impurities using forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) .
  • Precision : Evaluated through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) studies, with relative standard deviation (RSD) ≤ 15% for trace impurities .
  • Accuracy : Verified via recovery experiments (80–120% recovery) using spiked placebo samples or certified reference materials .

Q. What regulatory guidelines govern the control of this compound in clinical-phase drug products?

  • Methodology : The ICH Q3A/B and Q2(R2) guidelines mandate establishing impurity thresholds based on batch data from safety studies. For Phase I, preliminary method validation is required, while Phase II/III requires full validation. Impurity levels in clinical batches must not exceed those qualified in nonclinical safety studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound levels across production batches?

  • Methodology :

  • Root-cause analysis : Investigate process variables (e.g., raw material quality, reaction conditions) using design of experiments (DoE).
  • Statistical tools : Apply multivariate analysis (e.g., principal component analysis) to correlate impurity levels with process parameters.
  • Comparative batch analysis : Use high-confidence reference standards and cross-validate results with orthogonal methods (e.g., LC-MS vs. GC-MS) .

Q. What strategies are effective for structural elucidation of this compound when reference standards are unavailable?

  • Methodology :

  • Synthetic preparation : Scale-up the impurity via controlled synthesis (e.g., modifying reaction pH/temperature) and purify using preparative chromatography .
  • Advanced spectroscopy : Combine NMR (for stereochemical analysis), HRMS (for exact mass), and tandem MS/MS (for fragmentation pathways) to deduce the structure .
  • Computational modeling : Predict spectroscopic profiles using quantum mechanical calculations (e.g., density functional theory) .

Q. How should researchers address contradictory findings between impurity stability studies and accelerated degradation data?

  • Methodology :

  • Study design : Re-evaluate stress-test conditions (e.g., humidity, light exposure) to ensure alignment with ICH Q1A guidelines.
  • Data reconciliation : Compare degradation kinetics using Arrhenius plots and assess whether outlier data points arise from matrix effects or analytical variability .
  • Replication : Repeat experiments with additional controls (e.g., inert atmosphere to exclude oxidation artifacts) .

Q. What methodological considerations are critical for developing a sensitive assay for this compound in complex biological matrices?

  • Methodology :

  • Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference.
  • Detection optimization : Employ isotope-labeled internal standards to correct for ion suppression/enhancement in MS-based methods.
  • Lower limit of quantification (LLOQ) : Validate down to 0.01 µg/mL using signal-to-noise ratios ≥ 10:1 and precision ≤ 20% RSD .

Data Integrity and Reproducibility

Q. How can researchers ensure traceability and reproducibility in this compound studies?

  • Methodology :

  • Documentation : Maintain raw data (e.g., chromatograms, spectra) in indexed repositories with metadata (e.g., instrument settings, analyst ID).
  • Cross-lab validation : Share samples with independent labs to verify method transferability and reproducibility .
  • Plagiarism checks : Use software (e.g., Turnitin) to ensure originality in reporting, especially when comparing prior literature .

Q. What frameworks assist in formulating hypothesis-driven research questions for impurity mechanism studies?

  • Methodology :

  • PICO framework : Define Population (impurity), Intervention (synthesis pathway), Comparison (control batches), and Outcome (impurity level).
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does pH during API synthesis modulate this compound formation kinetics?” .

Tables for Quick Reference

Table 1 : Key Validation Parameters for this compound Assays

ParameterRequirementReference
SpecificityNo interference from API/impurities
LinearityR² ≥ 0.98 over 0.1–120% range
Accuracy80–120% recovery
PrecisionRSD ≤ 15% (intra/inter-day)

Table 2 : Advanced Structural Elucidation Techniques

TechniqueApplicationReference
HRMSExact mass determination
2D-NMRStereochemical assignment
MS/MSFragmentation pathway analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.